N-Hydroxynonanamide
Description
N-Hydroxynonanamide is a hydroxamic acid derivative characterized by a nine-carbon aliphatic chain (nonanamide) linked to a hydroxylamine group. Structurally, it belongs to the class of N-hydroxyamides, which are known for their metal-chelating properties and applications in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors or degraders .
The synthesis of this compound derivatives, such as compound 15c (9-(3-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)ureido)-N-hydroxynonanamide), involves multi-step reactions, including ureido linkages and isoindolinone ring formation. Analytical characterization via $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, and HRMS confirms structural integrity, with molecular weights matching theoretical values (e.g., HRMS m/z: 542.2653 [M+H]$^+$) . These compounds are typically synthesized under anhydrous conditions using reagents like DMF and K$2$CO$3$, followed by chromatographic purification .
This compound’s hydroxamic acid moiety enables coordination to metal ions, a feature exploited in drug design for targeting metalloenzymes.
Properties
IUPAC Name |
N-hydroxynonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAQYGJCVUJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942259 | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20190-95-8 | |
| Record name | N-Hydroxynonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20190-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynonanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxynonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxynonanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of primary amines or hydroxylamines.
Substitution: Generation of substituted amides or esters.
Scientific Research Applications
N-Hydroxynonanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as a reagent in organic synthesis.
Biology: It has been studied for its potential as an inhibitor of metalloproteinases, which are enzymes involved in various biological processes.
Medicine: Research has explored its use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: It is employed in the mining industry as a flotation agent for the separation of minerals.
Mechanism of Action
The mechanism of action of N-hydroxynonanamide involves its ability to chelate metal ions, forming stable complexes. This property is particularly useful in inhibiting metalloproteinases, which require metal ions for their activity. By binding to these metal ions, this compound effectively inhibits the enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of N-Hydroxynonanamide and Analogous Compounds
Chain Length and Physicochemical Properties
- Safety protocols for N-Hydroxyoctanamide emphasize respiratory and dermal protection due to irritancy risks .
- This compound (C9): The longer chain enhances membrane permeability but may reduce solubility in polar solvents.
Biological Activity
N-Hydroxynonanamide (NHNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of NHNA's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
This compound is classified as a hydroxamic acid, characterized by the presence of a hydroxylamine functional group. Its molecular formula is CHNO, and it has been noted for its ability to chelate metal ions, which is crucial for its biological activity.
The primary mechanism through which NHNA exerts its biological effects is via the inhibition of metalloproteinases (MMPs). MMPs are a group of enzymes that require metal ions for their activity and play significant roles in various physiological processes, including tissue remodeling and inflammation. By chelating metal ions, NHNA effectively inhibits these enzymes, leading to various downstream effects in cellular processes.
Table 1: Summary of Biological Activities of this compound
Research Findings
Recent studies have highlighted the dual inhibition properties of NHNA derivatives. For instance, a study synthesized various N-hydroxyalkanamide derivatives that showed potent inhibition against BRAF and HDAC enzymes, which are critical in cancer cell proliferation. Compound 14b from this series demonstrated significant anti-proliferative effects on HT-29 cells with a BRAF V600E mutation, showcasing the therapeutic potential of NHNA derivatives in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of NHNA better, it is useful to compare it with other hydroxamic acids:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Hydroxyacetamide | Shorter carbon chain | Similar enzyme inhibition |
| N-Hydroxybenzamide | Contains an aromatic ring | Different chemical properties |
| N-Hydroxycaprylamide | Eight-carbon chain | Similar but less potent |
NHNA's unique nine-carbon chain length contributes to its distinct physical and chemical properties compared to these related compounds, enhancing its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
